4-Butylsulfanylquinazoline
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Overview
Description
4-Butylsulfanylquinazoline is a derivative of quinazoline, a nitrogen-containing heterocyclic compound. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The addition of a butylsulfanyl group to the quinazoline core enhances its chemical properties, making it a compound of interest in medicinal chemistry and other scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-butylsulfanylquinazoline typically involves the introduction of a butylsulfanyl group to a quinazoline precursor. One common method is the nucleophilic substitution reaction where a quinazoline derivative reacts with a butylthiol in the presence of a base. The reaction conditions often include solvents like dimethylformamide or acetonitrile and bases such as potassium carbonate or sodium hydride.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, higher yields, and reduced reaction times. The use of catalysts and optimized reaction parameters further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Butylsulfanylquinazoline undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the butylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.
Substitution: The hydrogen atoms on the quinazoline ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Catalysts such as palladium on carbon or sodium borohydride are employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles or nucleophiles are used under appropriate conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroquinazoline derivatives.
Substitution: Various substituted quinazoline derivatives depending on the reagents used.
Scientific Research Applications
4-Butylsulfanylquinazoline has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in studying reaction mechanisms and kinetics.
Biology: The compound is investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research focuses on its potential therapeutic effects, including anticancer, anti-inflammatory, and antimicrobial activities.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-butylsulfanylquinazoline involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The butylsulfanyl group enhances its lipophilicity, allowing it to penetrate cell membranes more effectively. This property is crucial for its potential therapeutic effects, as it can reach intracellular targets and exert its biological activity.
Comparison with Similar Compounds
- 4-Methylsulfanylquinazoline
- 4-Ethylsulfanylquinazoline
- 4-Propylsulfanylquinazoline
Comparison: 4-Butylsulfanylquinazoline is unique due to the length of its butyl chain, which affects its lipophilicity and overall biological activity Compared to its shorter-chain analogs, it may exhibit different pharmacokinetic properties, such as improved membrane permeability and longer half-life
Properties
CAS No. |
6956-61-2 |
---|---|
Molecular Formula |
C12H14N2S |
Molecular Weight |
218.32 g/mol |
IUPAC Name |
4-butylsulfanylquinazoline |
InChI |
InChI=1S/C12H14N2S/c1-2-3-8-15-12-10-6-4-5-7-11(10)13-9-14-12/h4-7,9H,2-3,8H2,1H3 |
InChI Key |
PIBVCPOZVCQALQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCSC1=NC=NC2=CC=CC=C21 |
Origin of Product |
United States |
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